methyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylvalinate
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Overview
Description
Methyl N-{[4-(tricyclo[3311~3,7~]dec-1-yl)phenyl]carbonyl}valylvalinate is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylvalinate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This can be achieved through a Diels-Alder reaction, followed by a series of cyclization reactions.
Attachment of the phenyl group: This step involves a Friedel-Crafts acylation reaction.
Incorporation of the valylvalinate moiety: This is typically done through peptide coupling reactions using reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Methyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylvalinate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the ester moiety.
Common Reagents and Conditions
Oxidation: Typically carried out in acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Usually performed in anhydrous conditions to prevent hydrolysis of the reducing agent.
Substitution: Often requires the presence of a catalyst or a base to facilitate the reaction.
Major Products Formed
Oxidation: Can lead to the formation of carboxylic acids or ketones.
Reduction: Can result in the formation of alcohols or amines.
Substitution: Can produce a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylvalinate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or mechanical strength.
Mechanism of Action
The mechanism of action of methyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylvalinate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-{[4-(methyloxy)naphthalen-1-yl]methyl}-N-tricyclo[3.3.1.1~3,7~]dec-1-ylamine
- **1-pentyl-N-tricyclo[3.3.1.1~3,7~]dec-1-yl-1H-indole-3-carboxamide
- **1-pentyl-N-tricyclo[3.3.3.1~3,7~]dec-1-yl-1H-indazole-3-carboxamide
Uniqueness
Methyl N-{[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)phenyl]carbonyl}valylvalinate is unique due to its specific tricyclic structure and the presence of the valylvalinate moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C28H40N2O4 |
---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
methyl 2-[[2-[[4-(1-adamantyl)benzoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoate |
InChI |
InChI=1S/C28H40N2O4/c1-16(2)23(26(32)30-24(17(3)4)27(33)34-5)29-25(31)21-6-8-22(9-7-21)28-13-18-10-19(14-28)12-20(11-18)15-28/h6-9,16-20,23-24H,10-15H2,1-5H3,(H,29,31)(H,30,32) |
InChI Key |
QRCBASYXIDGHMW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)OC)NC(=O)C1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
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